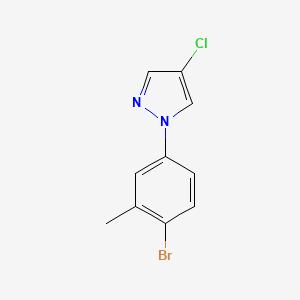

1-(4-Bromo-3-methylphenyl)-4-chloro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-3-methylphenyl)-4-chloropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClN2/c1-7-4-9(2-3-10(7)11)14-6-8(12)5-13-14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHFHVUVFYNVTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(C=N2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromo 3 Methylphenyl 4 Chloro 1h Pyrazole and Its Derivatives

Classical Approaches to Pyrazole (B372694) Ring Formation

Traditional methods for pyrazole synthesis have been established for over a century and remain cornerstones of heterocyclic chemistry due to their reliability and straightforward execution. These approaches typically involve the condensation of bifunctional precursors.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most common and classic route to the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species, a method first pioneered by Knorr. mdpi.comnih.gov This approach is a direct and versatile pathway to polysubstituted pyrazoles. nih.gov

The synthesis of a 1-aryl-4-halopyrazole, such as 1-(4-bromo-3-methylphenyl)-4-chloro-1H-pyrazole, would begin with the corresponding substituted arylhydrazine, in this case, (4-bromo-3-methylphenyl)hydrazine (B1275643). This key intermediate is then reacted with a suitable three-carbon building block containing the necessary functionality for the pyrazole ring. A common precursor is a halogenated 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone bearing a leaving group. mdpi.comnih.gov

For instance, the reaction of (4-bromo-3-methylphenyl)hydrazine with a chlorinated β-diketone or a related 1,3-dielectrophile would lead to the desired pyrazole core after condensation and subsequent dehydration. A significant challenge in reactions involving unsymmetrical 1,3-dicarbonyl compounds is the potential formation of regioisomers. mdpi.comnih.gov However, careful selection of precursors and reaction conditions can often provide high regioselectivity.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dielectrophile Precursor | Hydrazine Derivative | Typical Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| 1,3-Diketones | Arylhydrazines | Acidic or basic catalysis, often in ethanol (B145695) or acetic acid | Forms a mixture of regioisomers with unsymmetrical diketones. | mdpi.comnih.gov |

| α,β-Unsaturated Ketones | Hydrazine Hydrate | Reflux in alcohol | Initially forms pyrazolines, which are then oxidized to pyrazoles. | nih.gov |

| β-Enaminones | Sulfonyl Hydrazines | Iodine catalysis, room temperature | Provides a metal-free pathway to 4-sulfonyl pyrazoles. | mdpi.com |

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition is another powerful and widely used method for constructing the pyrazole ring. tandfonline.com This reaction typically involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne or an alkyne surrogate (the dipolarophile). nih.gov

In the context of synthesizing this compound, this strategy would involve the reaction of a diazo compound with a chlorinated alkyne. A common and practical approach is the in situ generation of the diazo compound from an N-tosylhydrazone. organic-chemistry.orguniovi.es For example, a tosylhydrazone derived from an appropriate aldehyde could react with a chloro-substituted terminal alkyne in the presence of a base. The reaction proceeds through the formation of a 3H-pyrazole intermediate, which then undergoes a mdpi.comnih.gov-sigmatropic rearrangement to yield the thermodynamically stable 1H-pyrazole. uniovi.es

This method offers excellent control over regioselectivity, particularly when terminal alkynes are used. nih.gov The use of alkyne surrogates, such as vinyl halides, can also lead to the regioselective formation of polysubstituted pyrazoles after an elimination step. nih.govorganic-chemistry.org

Modern and Sustainable Synthetic Pathways

Recent advancements in organic synthesis have introduced more efficient, versatile, and sustainable methods for constructing pyrazole scaffolds. These modern techniques often allow for greater molecular complexity in fewer steps and under milder conditions.

Multi-Component Reactions (MCRs) for Diversified Pyrazole Structures

Multi-component reactions (MCRs), where three or more starting materials are combined in a single step to form a complex product, have revolutionized chemical synthesis. mdpi.comrsc.org This approach is highly valued for its operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. rsc.orgrsc.org

Several MCR strategies have been developed for pyrazole synthesis. nih.gov A representative three-component reaction could involve an aldehyde, a β-ketoester, and a hydrazine derivative. beilstein-journals.org For instance, a reaction between an aldehyde, a chlorinated β-ketoester, and (4-bromo-3-methylphenyl)hydrazine could potentially yield a highly functionalized pyrazole derivative in a single pot. Catalysts such as molecular iodine or various Lewis acids can be employed to facilitate these transformations under mild conditions. mdpi.com Some MCRs are even designed as four- or five-component reactions, enabling the construction of very complex heterocyclic systems, such as pyrano[2,3-c]pyrazoles. beilstein-journals.orgmdpi.com

Table 2: Overview of Multi-Component Reactions for Pyrazole Synthesis

| Number of Components | Typical Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three | Aldehyde, β-ketoester, Hydrazine | Yb(PFO)3 | Persubstituted Pyrazole-4-carboxylates | beilstein-journals.org |

| Three | α-Bromo-N-tosylhydrazone, Terminal Alkyne, NH-azole | K2CO3 | Polysubstituted Pyrazoles | rsc.org |

| Four | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine | Taurine in water | 1,4-Dihydropyrano[2,3-c]pyrazoles | mdpi.com |

Transition-Metal Catalyzed Pyrazole Synthesis (e.g., Palladium-mediated cross-coupling)

Transition-metal catalysis offers a powerful toolkit for both the formation of the pyrazole ring and its subsequent functionalization. researchgate.net Palladium-catalyzed cross-coupling reactions, in particular, are indispensable for creating C-C and C-N bonds, providing access to a wide array of N-aryl pyrazole derivatives that are otherwise difficult to synthesize. rsc.orgrsc.org

One key application is the N-arylation of a pre-formed pyrazole ring. A 4-chloropyrazole can be coupled with an aryl halide or aryl triflate, such as 1-bromo-4-iodo-2-methylbenzene, using a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., tBuBrettPhos). mit.eduresearchgate.net This approach directly installs the desired N-aryl group.

Alternatively, palladium catalysis can be used to modify the pyrazole core itself. A pre-formed 1-(4-bromo-3-methylphenyl)-1H-pyrazole could undergo palladium-catalyzed C-H activation or halogenation followed by cross-coupling to introduce the chlorine atom at the C4 position. Site-selective C-H functionalization is a growing field that allows for the direct installation of substituents without pre-functionalization, offering a more atom-economical route. researchgate.netrsc.org

Table 3: Palladium-Catalyzed Reactions in Pyrazole Synthesis

| Reaction Type | Substrates | Catalyst System | Purpose | Reference |

|---|---|---|---|---|

| C-N Cross-Coupling | Pyrazole, Aryl Triflates | Palladium / tBuBrettPhos | Synthesis of N-Arylpyrazoles. | researchgate.net |

| C-N Cross-Coupling | Bromoimidazoles/Bromopyrazoles, Amines | Palladium / tBuBrettPhos | Amination of the pyrazole ring. | mit.edu |

| Tandem Cross-Coupling/Electrocyclization | Enol Triflates, Diazoacetates | Palladium catalyst | Formation of 3,4,5-trisubstituted pyrazoles. | acs.org |

Flow Chemistry Methodologies in Pyrazole Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful alternative to traditional batch synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability. mdpi.comnih.gov This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. galchimia.com

The synthesis of pyrazoles has been successfully adapted to flow chemistry setups. galchimia.com A typical process might involve a two-stage flow system. In the first stage, a starting ketone is reacted with a reagent like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in a heated coil to form an enaminone intermediate. galchimia.com This intermediate stream is then mixed with a solution of the appropriate hydrazine (e.g., (4-bromo-3-methylphenyl)hydrazine) in a second reactor (e.g., a heated microchip) to induce cyclization and form the pyrazole product. galchimia.com This method allows for rapid optimization of reaction conditions (temperature, residence time) and can generate gram quantities of the product efficiently and safely. mdpi.comgalchimia.com Copper-catalyzed cycloaddition reactions for pyrazole synthesis have also been successfully implemented in continuous flow systems. rsc.org

Green Chemistry Principles in the Synthesis of this compound Analogs

The synthesis of pyrazole derivatives, including analogs of this compound, is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy consumption, and waste. jetir.org Traditional synthesis methods often rely on volatile organic solvents and require significant energy input. benthamdirect.com Modern approaches seek to mitigate these environmental impacts through innovative techniques such as microwave-assisted synthesis, ultrasound irradiation, and the use of environmentally benign solvents or solvent-free conditions. benthamdirect.comresearchgate.netnih.gov

The following table provides a comparative overview of conventional versus green synthetic methods for pyrazole derivatives.

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | SnCl₂, 80 °C | 1.4 hours | 80% | nih.gov |

| Microwave Irradiation | SnCl₂, Microwave | 25 minutes | 88% | nih.gov |

| Conventional Heating | Reflux in Ethanol | Several hours | Moderate | researchgate.net |

| Ultrasound Irradiation | Solvent-free, Room Temp. | Short periods | Good to Excellent | researchgate.net |

| Conventional Method | Stirring in Aqueous Ethanol | 1-2 hours | 82-96% | nih.gov |

| Ultrasound Method | Sonication in Aqueous Ethanol | 15-25 minutes | 85-98% | nih.gov |

Regioselectivity and Stereoselectivity in the Synthesis of this compound

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted pyrazoles like this compound. The most common synthetic route, the Knorr pyrazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine. mdpi.com When both reactants are unsymmetrical, this reaction can lead to the formation of two different regioisomers. mdpi.com The formation of the target compound requires the specific reaction of 4-bromo-3-methylphenylhydrazine with a suitable 1,3-dielectrophile precursor for the 4-chloro-pyrazole ring, ensuring the correct placement of the phenyl substituent at the N1 position. The reaction outcome is influenced by factors such as the steric and electronic properties of the substituents on both reactants, as well as reaction conditions like pH and solvent.

Stereoselectivity becomes relevant in the synthesis of pyrazole derivatives that contain chiral centers. While the parent compound this compound is achiral, stereoselective methods are crucial for producing chiral analogs. Asymmetric synthesis of pyrazole derivatives can be achieved through various strategies, including the use of chiral auxiliaries, organocatalyzed reactions, and stereoselective additions to prochiral substrates. nih.govrwth-aachen.de For instance, the Michael addition of pyrazolin-5-ones to nitroolefins can be rendered highly enantioselective by employing bifunctional organocatalysts. rwth-aachen.de Similarly, stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles can be achieved by controlling the conditions of the Michael addition between pyrazoles and conjugated carbonyl alkynes. nih.gov

Derivatization Strategies of the this compound Scaffold

The this compound core is a versatile scaffold that allows for extensive chemical modification at several positions. These derivatization strategies are essential for creating libraries of related compounds for various research applications.

Functionalization at the Pyrazole Ring (e.g., C-halogenation, C-alkylation, C-arylation)

The carbon atoms of the pyrazole ring can be functionalized to introduce a wide range of substituents. While the C4 position of the target compound is already chlorinated, the C3 and C5 positions are primary sites for further modification.

C-Halogenation: Electrophilic halogenation is a common method for introducing halogen atoms onto the pyrazole ring, typically at the C4 position if it is unsubstituted. researchgate.netrrbdavc.org Reagents like N-halosuccinimides (NBS, NCS, NIS) are effective for this purpose under mild conditions. tandfonline.combeilstein-archives.org For a pre-existing pyrazole, further halogenation might occur at other available positions depending on the directing effects of the existing substituents.

C-Alkylation and C-Arylation: Direct C-H functionalization has emerged as a powerful tool for forming C-C bonds on the pyrazole ring, avoiding the need for pre-functionalized substrates. researchgate.netrsc.org Transition-metal catalysis, particularly with palladium, is widely used for C-H arylation and alkylation. rsc.orgresearchgate.net These reactions often require a directing group to control the regioselectivity, guiding the functionalization to a specific C-H bond, typically at the C5 position. rsc.org For instance, pyrazoles bearing electron-withdrawing groups at the C4 position are activated for Pd-catalyzed C-H allylation and benzylation at the C5 position. researchgate.net Cobalt-catalyzed methods have also been developed for the directed arylation of C-H bonds. nih.gov

The following table summarizes selected C-H functionalization reactions on the pyrazole ring.

| Reaction Type | Catalyst/Reagent | Position | Substrate Scope | Reference |

|---|---|---|---|---|

| C5-H Arylation | Pd(OAc)₂ / Ligand | C5 | N-protected pyrazoles with Aryl halides | nih.gov |

| C5-H Allylation/Benzylation | Pd(OAc)₂ | C5 | Pyrazoles with EWG at C4 | researchgate.net |

| C3-H Arylation | Pd(OAc)₂ / 1,10-phenanthroline | C3 | (1H) Pyrazoles with Aryl halides | nih.gov |

| C4-H Halogenation | N-Halosuccinimides (NBS, NCS) | C4 | Various pyrazoles | researchgate.nettandfonline.com |

| Directed C-H Arylation | Co(hfacac)₂ / CeSO₄ | ortho-C-H of N-aryl group | N-aryl pyrazoles | nih.gov |

Modifications on the Phenyl Substituent (e.g., Bromine and Methyl Group Transformations)

The phenyl ring offers two key sites for modification: the bromine atom and the methyl group.

Bromine Group Transformations: The aryl bromide functionality is exceptionally useful for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of biaryl compounds. rsc.org

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with various primary or secondary amines, providing access to N-arylated products. researchgate.net

Other cross-coupling reactions like the Heck (C-C bond with alkenes), Sonogashira (C-C bond with terminal alkynes), and Stille couplings are also applicable.

Methyl Group Transformations: The methyl group can also be functionalized, typically through radical-mediated pathways.

Benzylic Halogenation: Using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, the methyl group can be converted to a bromomethyl group. This reactive intermediate can then be subjected to nucleophilic substitution to introduce various functionalities (e.g., -OH, -CN, -OR).

Oxidation: Strong oxidizing agents can convert the methyl group into a carboxylic acid, providing another handle for further derivatization, such as amide or ester formation.

N-Substitution Chemistry

The synthesis of this compound itself is an example of N-substitution, where the substituted phenyl ring is attached to the N1 position of the pyrazole. The regioselectivity of this initial substitution is a key synthetic challenge. publish.csiro.au Beyond the primary synthesis, the field of N-substitution chemistry for pyrazoles is extensive.

When starting with an NH-pyrazole, direct alkylation or arylation typically yields a mixture of N1 and N2 substituted isomers. publish.csiro.au The ratio of these products is influenced by the steric hindrance of substituents at the C3 and C5 positions, the nature of the alkylating/arylating agent, and the reaction conditions. semanticscholar.org Bulky groups at the C3 or C5 position tend to direct substitution to the less hindered N1 nitrogen. Modern methods have also been developed for the direct synthesis of N-substituted pyrazoles from primary amines, avoiding the need to handle often hazardous hydrazine precursors. nih.govacs.org

Advanced Spectroscopic and Structural Investigations of 1 4 Bromo 3 Methylphenyl 4 Chloro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules like 1-(4-Bromo-3-methylphenyl)-4-chloro-1H-pyrazole. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton and carbon signals can be achieved.

High-Resolution ¹H NMR Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons on the pyrazole (B372694) ring and the substituted phenyl ring.

Pyrazole Ring Protons: The 4-chloro-1H-pyrazole ring contains two protons, H-3 and H-5. These would appear as singlets due to the absence of adjacent protons. The electron-withdrawing nature of the adjacent nitrogen atoms and the chloro substituent at position 4 would shift these signals downfield. The H-5 proton is typically found further downfield than the H-3 proton due to the influence of the adjacent N-aryl group.

Phenyl Ring Protons: The 1,4-dibromo-3-methylphenyl group has three aromatic protons. Their chemical shifts and splitting patterns are dictated by their positions relative to the bromo, methyl, and pyrazole substituents. A doublet is expected for the proton ortho to the bromine atom, a doublet of doublets for the proton between the bromine and methyl groups, and a singlet-like or narrowly split signal for the proton ortho to the pyrazole ring.

Methyl Protons: The methyl group on the phenyl ring would appear as a distinct singlet in the upfield region of the spectrum (typically 2.0-2.5 ppm).

Table 1: Expected ¹H NMR Chemical Shift Ranges and Multiplicities

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyrazole H-5 | 7.8 – 8.2 | Singlet (s) |

| Pyrazole H-3 | 7.5 – 7.9 | Singlet (s) |

| Phenyl H-2' | 7.5 – 7.8 | Doublet (d) |

| Phenyl H-5' | 7.6 – 7.9 | Doublet (d) |

| Phenyl H-6' | 7.3 – 7.6 | Doublet of Doublets (dd) |

| Methyl (-CH₃) | 2.2 – 2.5 | Singlet (s) |

Note: These are estimated values based on analogous structures. Actual values may vary.

¹³C NMR and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

¹³C NMR provides information about the carbon skeleton of the molecule. Combined with 2D NMR techniques, it allows for unambiguous assignment of the entire structure.

¹³C NMR: The spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The pyrazole carbons (C-3, C-4, C-5) would appear in the aromatic region, with the C-4 bearing the chlorine atom being significantly influenced. The phenyl ring carbons would also appear in the aromatic region, with their chemical shifts determined by the attached substituents. The methyl carbon would be found in the upfield aliphatic region.

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, it would primarily show correlations between the coupled protons on the phenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign each protonated carbon in both the pyrazole and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the two rings. Key correlations would be expected from the pyrazole H-5 to the phenyl C-1', and from the phenyl protons near the pyrazole ring to the pyrazole carbons, confirming the N-aryl linkage.

Table 2: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-5 | 138 – 142 |

| Pyrazole C-3 | 128 – 135 |

| Pyrazole C-4 | 110 – 115 |

| Phenyl C-1' (attached to N) | 138 – 142 |

| Phenyl C-4' (attached to Br) | 118 – 122 |

| Phenyl C-3' (attached to CH₃) | 135 – 140 |

| Phenyl C-2', C-5', C-6' | 125 – 135 |

| Methyl (-CH₃) | 18 – 22 |

Note: These are estimated values based on analogous structures. Actual values may vary.

Investigation of Conformational Dynamics via Variable Temperature NMR

In N-aryl pyrazoles, restricted rotation around the N-C(aryl) single bond can occur, especially if there are bulky substituents near the linkage. This restricted rotation can lead to the existence of different conformers (atropisomers) that may be observable by NMR at low temperatures.

Variable Temperature (VT) NMR studies would involve recording ¹H NMR spectra over a range of temperatures. If rotation is slow on the NMR timescale at lower temperatures, signals for protons near the N-C bond might broaden and then resolve into separate signals for each conformer. As the temperature is increased, the rate of rotation increases, causing these separate signals to coalesce into a single, time-averaged signal. Such a study could provide valuable information about the energy barrier to rotation around the N-phenyl bond.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups and bonding within a molecule by probing its molecular vibrations.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would display characteristic absorption bands for the various functional groups present in this compound.

Aromatic C-H Stretching: Bands in the region of 3000–3150 cm⁻¹ are expected.

Aliphatic C-H Stretching: The methyl group would show stretching vibrations just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyrazole and phenyl rings would appear in the 1450–1620 cm⁻¹ region.

C-N Stretching: A band for the C-N stretching of the pyrazole ring is expected around 1300–1380 cm⁻¹.

C-Cl Stretching: A strong absorption band for the carbon-chlorine bond is typically observed in the 600–800 cm⁻¹ range.

C-Br Stretching: A characteristic band for the carbon-bromine bond would be found at lower wavenumbers, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy for Characteristic Vibrational Modes

Raman spectroscopy is complementary to FTIR and is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations.

Ring Breathing Modes: The symmetric "breathing" vibrations of the pyrazole and phenyl rings would produce strong and sharp signals in the Raman spectrum, which are characteristic of the aromatic systems.

C-Cl and C-Br Modes: The C-Cl and C-Br stretching vibrations are also Raman active and can provide confirmatory evidence for the presence of these halogens.

Skeletal Vibrations: The complex skeletal deformations of the entire molecule in the fingerprint region (<1500 cm⁻¹) would provide a unique pattern for identification.

Table 3: Summary of Expected Vibrational Frequencies

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | FTIR/Raman | 3000 – 3150 |

| Aliphatic C-H Stretch | FTIR/Raman | 2850 – 2980 |

| Aromatic Ring C=C/C=N Stretch | FTIR/Raman | 1450 – 1620 |

| C-N Stretch | FTIR | 1300 – 1380 |

| C-Cl Stretch | FTIR/Raman | 600 – 800 |

| C-Br Stretch | FTIR/Raman | 500 – 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to reveal characteristic absorption bands arising from π → π* and n → π* transitions associated with the aromatic pyrazole and phenyl rings.

In structurally similar pyrazoline derivatives, absorption maxima have been observed in the range of 200-400 nm. For instance, studies on pyrazoline derivatives containing substituted phenyl rings have reported significant absorption bands within this region. It is anticipated that this compound will exhibit a complex spectrum with multiple bands, reflecting the various possible electronic transitions within its conjugated system. The presence of the bromine and chlorine atoms as auxochromes is also expected to influence the absorption characteristics.

Table 1: Expected UV-Vis Absorption Data for this compound (based on analogous compounds)

| Expected Transition | Probable λmax (nm) Range | Associated Chromophore |

| π → π | 250 - 320 | Phenyl ring and Pyrazole ring conjugated system |

| n → π | 300 - 380 | Non-bonding electrons on nitrogen atoms of the pyrazole ring |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides invaluable information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern. For this compound, the mass spectrum would be expected to show a distinct molecular ion peak [M]+. Due to the presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl), the molecular ion region will display a characteristic isotopic pattern.

The fragmentation of this molecule under electron impact is likely to proceed through several key pathways, primarily involving the cleavage of the bonds connecting the substituent groups and the heterocyclic ring, as well as the fragmentation of the pyrazole ring itself.

Based on the fragmentation patterns of related compounds like 4-chloro-1-phenylpyrazole, common fragmentation pathways would include the loss of the chlorine atom, the bromine atom, and the methyl group. Fission of the pyrazole ring can also be expected, leading to the formation of various smaller charged fragments.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (relative abundance) | Proposed Fragment Ion | Loss from Molecular Ion |

| [M]+, [M+2]+, [M+4]+ | Intact Molecule | - |

| [M-Cl]+ | [C10H8BrN2]+ | Loss of Chlorine radical (·Cl) |

| [M-Br]+ | [C10H8ClN2]+ | Loss of Bromine radical (·Br) |

| [M-CH3]+ | [C9H5BrClN2]+ | Loss of Methyl radical (·CH3) |

| [C9H6N2]+ | Phenylpyrazole fragment | Loss of Bromo- and Chloro- substituents and methyl group |

| [C6H4Br]+ | Bromophenyl fragment | Cleavage of the N-phenyl bond |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

The molecule is expected to adopt a non-planar conformation, with a significant dihedral angle between the planes of the pyrazole and the 4-bromo-3-methylphenyl rings. This twisting is a common feature in 1-arylpyrazoles and is influenced by steric hindrance between the ortho-substituents on the phenyl ring and the pyrazole ring.

Table 3: Predicted Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar centrosymmetric space groups |

| Key Dihedral Angle | Significant twist between the phenyl and pyrazole rings |

Crystal Packing Analysis

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of intermolecular forces. For this compound, the packing is likely to be influenced by a combination of van der Waals forces, dipole-dipole interactions, and more specific non-covalent interactions.

Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions (e.g., Halogen Bonding)

Although the this compound molecule does not possess classical hydrogen bond donors (like N-H or O-H), weak C-H···N and C-H···Cl hydrogen bonds may be present, contributing to the stability of the crystal lattice. In these interactions, the nitrogen atoms of the pyrazole ring and the chlorine substituent can act as hydrogen bond acceptors.

Of particular interest is the potential for halogen bonding. The bromine and chlorine atoms on the molecule are capable of acting as halogen bond donors, interacting with electron-rich atoms (such as the nitrogen atoms of the pyrazole ring) on neighboring molecules. These interactions, denoted as C-Br···N and C-Cl···N, are directional and can play a crucial role in directing the crystal packing. The presence of both bromine and chlorine allows for a variety of potential halogen bonding motifs, which would be a key feature of the supramolecular chemistry of this compound.

No Publicly Available Theoretical and Computational Studies Found for this compound

Despite a comprehensive search for theoretical and computational data, no specific scholarly articles or public repositories detailing the quantum chemical calculations for the compound this compound could be identified.

Extensive searches were conducted to locate research pertaining to the electronic structure, molecular orbitals, electrostatic potential, and chemical reactivity of this specific pyrazole derivative. However, the scientific literature accessible through public databases does not appear to contain dedicated computational studies on this molecule.

Therefore, it is not possible to provide the detailed analysis and data tables as requested in the article outline, which includes:

Density Functional Theory (DFT) for Electronic Structure Elucidation

Geometry Optimization and Molecular Conformation

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Chemical Reactivity Descriptors (e.g., Fukui Functions, Global Reactivity Descriptors)

While computational chemistry is a powerful tool for characterizing novel compounds, it is evident that research on this compound has not been published in a manner that is publicly accessible. Future research may yet explore the theoretical and computational properties of this compound, at which point such an analysis could be compiled.

Theoretical and Computational Studies of 1 4 Bromo 3 Methylphenyl 4 Chloro 1h Pyrazole

Spectroscopic Property Predictions via Computational Methods

Computational methods are frequently used to predict various spectroscopic properties, aiding in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, often using DFT with methods like Gauge-Including Atomic Orbital (GIAO), can predict ¹H and ¹³C NMR chemical shifts. researchgate.net Such predictions for 1-(4-Bromo-3-methylphenyl)-4-chloro-1H-pyrazole would help in assigning experimental spectra and understanding the electronic environment of each atom. This data is not available in the literature.

Simulations of infrared (IR) and Raman spectra are typically performed using frequency calculations within DFT. researchgate.net These simulations predict the vibrational modes of a molecule, which correspond to specific peaks in the experimental spectra. For the target compound, this would involve identifying the characteristic frequencies for the pyrazole (B372694) ring, the phenyl ring, and the C-Br and C-Cl bonds. No simulated IR or Raman spectra for this compound have been published.

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the excited states of molecules, which allows for the simulation of electronic absorption spectra (UV-Vis). researchgate.net A TD-DFT study of this compound would provide insight into its electronic transitions and could predict its color and photochemical properties. This information is currently unavailable.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the time-dependent behavior of molecules, providing information on their conformational flexibility and intermolecular interactions. mdpi.comnih.gov

The bond connecting the phenyl group to the pyrazole ring has a degree of rotational freedom. Molecular dynamics simulations or other conformational search methods could be used to explore the potential energy surface and identify the most stable conformations (rotamers) of this compound. Such a study would be crucial for understanding its three-dimensional structure and how it might interact with other molecules. No conformational analysis of this specific compound has been reported.

Solvation Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its surrounding solvent environment. Solvation models are employed to predict these effects on the geometry, stability, and electronic properties of a molecule. For pyrazole derivatives, solvents can impact tautomeric equilibria and conformational preferences through various interactions such as hydrogen bonding and dipole-dipole interactions.

Theoretical investigations on similar pyrazole compounds have demonstrated that polar solvents can stabilize more polar tautomers and conformers. The polarizable continuum model (PCM) is a common computational method used to simulate these solvent effects. mdpi.com For this compound, it is anticipated that its dipole moment would be a key determinant of its interaction with solvents.

Table 1: Predicted Solvation Effects on Molecular Properties of Pyrazole Derivatives

| Molecular Property | Effect of Polar Solvents | Effect of Nonpolar Solvents |

| Dipole Moment | Increase | Minimal Change |

| Molecular Stability | Increased stabilization of polar conformers | Preference for less polar conformers |

| Electronic Spectra | Potential for solvatochromic shifts | Minimal shifts |

These predictions are based on general principles observed in computational studies of substituted pyrazoles. The presence of halogen atoms (bromine and chlorine) and the methyl group introduces specific electronic and steric factors that would modulate these general trends. For instance, the electron-withdrawing nature of the halogens can influence the charge distribution across the pyrazole ring, affecting its interactions with solvent molecules.

Molecular Modeling and Docking Studies (Mechanistic Chemical Interactions)

Molecular modeling and docking are powerful tools to predict how a molecule might interact with a biological target or another chemical entity. These studies are crucial in fields like drug discovery for predicting the binding affinity and mode of a ligand to a receptor.

Given the absence of specific target information for this compound, docking studies can be performed against a variety of abstract chemical scaffolds to understand its general interaction patterns. Pyrazole derivatives are known to engage in several types of non-covalent interactions.

Key interactions anticipated for this molecule include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.

Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonds, which are specific non-covalent interactions with nucleophilic atoms.

π-π Stacking: The aromatic phenyl and pyrazole rings can engage in π-π stacking interactions with other aromatic systems.

Hydrophobic Interactions: The methyl group and the phenyl ring contribute to the molecule's hydrophobicity, enabling interactions with nonpolar pockets of a binding site.

Docking simulations with various abstract receptor models would likely show a combination of these interactions, with the specific geometry of the binding pocket determining the dominant binding mode.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in designing new compounds with improved properties. shd-pub.org.rsacs.orgresearchgate.net

For a series of pyrazole derivatives, a QSAR model would typically be built using a set of calculated molecular descriptors. These descriptors can be categorized as:

Electronic Descriptors: Such as dipole moment, HOMO/LUMO energies, and partial charges, which describe the electronic properties of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific shape indices, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Often represented by the logarithm of the partition coefficient (logP), which measures the molecule's hydrophobicity.

Topological Descriptors: Which are numerical representations of the molecular structure and connectivity.

A hypothetical QSAR study on a series of analogs of this compound might reveal that specific substitutions on the phenyl ring or the pyrazole core are critical for a particular activity. For example, a model might indicate that increasing the hydrophobicity at a certain position enhances activity, while bulky substituents at another position are detrimental.

Table 2: Key Molecular Descriptors in QSAR Studies of Pyrazole Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Can influence binding to polar sites. |

| Steric | Molecular Volume | Affects the fit within a binding pocket. |

| Hydrophobic | LogP | Important for membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

The development of a robust QSAR model would enable the in silico design of new pyrazole derivatives with potentially enhanced performance, guiding synthetic efforts towards the most promising candidates. nih.govnih.gov

Reactivity and Reaction Mechanisms of 1 4 Bromo 3 Methylphenyl 4 Chloro 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety and Pyrazole (B372694) Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, proceeding via a two-step mechanism involving the attack of an electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The reactivity and regioselectivity of EAS on 1-(4-Bromo-3-methylphenyl)-4-chloro-1H-pyrazole are dictated by the substituents on both the phenyl and pyrazole rings.

Pyrazole Ring: The pyrazole ring is inherently an electron-rich heterocycle, which would typically make it reactive towards electrophiles. In unsubstituted pyrazole, electrophilic attack preferentially occurs at the C-4 position. scribd.com However, in the title compound, this position is blocked by a chloro substituent. Halogens are deactivating groups in EAS due to their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect. This deactivation, coupled with the steric hindrance, renders further electrophilic substitution on the pyrazole ring highly unfavorable under standard conditions.

Phenyl Moiety: The phenyl ring is substituted with a methyl group and a bromine atom. Their directing effects determine the position of further substitution.

Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.

Bromo Group (-Br): A deactivating group that also directs ortho and para due to the resonance effect of its lone pairs, which can stabilize the arenium ion intermediate. libretexts.org

In this compound, the positions on the phenyl ring are numbered relative to the point of attachment to the pyrazole ring (C-1'). The methyl group is at C-3' and the bromo group is at C-4'. The directing effects are as follows:

-CH₃ group at C-3' directs to: C-2', C-4', and C-6'.

-Br group at C-4' directs to: C-3' and C-5'.

The position C-4' is already substituted. The directing effects of the two groups reinforce each other at position C-5' (ortho to Br, meta to CH₃ - less favored) and C-2' (ortho to CH₃, meta to Br). The most likely positions for electrophilic attack are C-2' and C-6', which are ortho to the activating methyl group. Steric hindrance from the adjacent pyrazole ring might slightly disfavor the C-2' position.

| Position on Phenyl Ring | Influence of -CH₃ (at C-3') | Influence of -Br (at C-4') | Overall Likelihood of Substitution |

|---|---|---|---|

| C-2' | Activating (Ortho) | Deactivating (Meta) | Likely |

| C-5' | Activating (Meta) | Deactivating (Ortho) | Possible, but less favored |

| C-6' | Activating (Para) | Deactivating (Meta) | Most Likely |

Nucleophilic Substitution Reactions Involving the Chloro and Bromo Substituents

Nucleophilic substitution on aryl halides can occur, primarily through the nucleophilic aromatic substitution (SNAr) mechanism. This pathway is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).

Chloro Substituent on Pyrazole Ring: The 4-chloro substituent on the pyrazole ring is attached to an electron-deficient heterocyclic system. The electronegative nitrogen atoms in the pyrazole ring withdraw electron density, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. This is analogous to the reactivity of 4-chloropyridine, which undergoes SNAr reactions because the nitrogen atom can stabilize the negative charge of the intermediate. stackexchange.compearson.com Therefore, the C-Cl bond is the more likely site for nucleophilic substitution, reacting with strong nucleophiles like alkoxides, amines, or thiolates, particularly at elevated temperatures. Research on 4-halonitropyrazoles shows that the halogen can be displaced by arylamines, although this reactivity is enhanced by the strongly withdrawing nitro group. osti.gov

Bromo Substituent on Phenyl Moiety: The C-Br bond on the phenyl ring is significantly less reactive towards nucleophilic substitution. The phenyl ring lacks strong electron-withdrawing groups necessary to activate the ring for an SNAr reaction. Consequently, displacing the bromo substituent would require harsh conditions, such as very high temperatures or the use of a strong base to proceed via an elimination-addition (benzyne) mechanism, which is unlikely to be selective.

Metal-Mediated Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The halogen substituents on this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity difference between aryl bromides and aryl chlorides (C-Br > C-Cl) often allows for selective reactions. The C-Br bond on the electron-rich phenyl ring is the primary site for these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound (like a boronic acid or ester) using a palladium catalyst and a base. The C-Br bond at the C-4' position of the phenyl ring is well-suited for Suzuki coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or vinyl groups. nih.govnih.gov Studies on structurally similar compounds, such as 4-bromopyrazol-5-yl triflates, demonstrate the feasibility and high yields of Suzuki couplings at halogenated positions on pyrazole-containing systems. lookchem.com

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org The bromo-substituted phenyl ring can readily participate in Sonogashira reactions to synthesize arylalkynes. researchgate.netnih.gov These products are valuable intermediates for further synthetic transformations.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. organic-chemistry.org The 1-(4-bromo-3-methylphenyl) moiety can be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the C-4' position. Heck reactions involving pyrazole derivatives have been successfully used to synthesize complex molecules. researchgate.net

| Reaction | Coupling Partner | Typical Catalyst/Base | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl or Alkyl-Aryl Compound |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | Arylalkyne |

| Heck | CH₂=CHR | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Substituted Alkene |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP / NaOᵗBu | Arylamine |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Biaryl or Vinyl-Aryl Compound |

Cycloaddition Reactions Involving the Pyrazole Ring System

Cycloaddition reactions, such as the Diels-Alder reaction, involve the interaction of π-electron systems to form new cyclic structures. wikipedia.orgsigmaaldrich.com 1H-Pyrazoles, being aromatic heterocycles, are generally poor participants in cycloaddition reactions because such a reaction would lead to the loss of aromatic stabilization energy.

The typical diene component in pyrazole-related Diels-Alder reactions is the non-aromatic 4H-pyrazole tautomer. nih.govnih.gov Since this compound is a stable, N-1 substituted aromatic 1H-pyrazole, it is not expected to function as a diene under normal thermal conditions. Participation in a [4+2] cycloaddition would require overcoming a significant energetic barrier associated with the disruption of aromaticity.

However, related five-membered aromatic heterocycles, such as N-arylpyrroles, have been shown to undergo Diels-Alder reactions with highly reactive dienophiles like benzynes, which are generated in situ. nih.govd-nb.info It is conceivable that under forcing conditions or with exceptionally reactive dienophiles, the pyrazole ring could be induced to participate in a cycloaddition, but this reactivity is not a characteristic feature of this compound class and remains largely unexplored.

Acid-Base Properties and Tautomerism Studies

Tautomerism: Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms (N1 and N2). However, in this compound, the nitrogen at the N-1 position is substituted with the 4-bromo-3-methylphenyl group. This substitution precludes the possibility of N-H proton migration, and therefore, the compound does not exhibit annular tautomerism.

Acid-Base Properties: Pyrazoles are weakly basic compounds. The basicity arises from the lone pair of electrons on the sp²-hybridized pyridinic nitrogen atom (N-2), which is not part of the aromatic π-system. This nitrogen can be protonated by strong acids to form a pyrazolium (B1228807) salt. The basicity of the N-2 atom in the title compound is influenced by the electronic effects of the substituents on both rings. The chloro group on the pyrazole ring and the bromo group on the phenyl ring are electron-withdrawing, which would decrease the electron density on the N-2 nitrogen and thus reduce its basicity compared to unsubstituted 1-phenylpyrazole.

Mechanistic Investigations of Derivatization Reactions

The most significant derivatization reactions for this compound are the palladium-catalyzed cross-coupling reactions at the C-Br bond. The mechanisms for these reactions are well-established and proceed through a common catalytic cycle.

Mechanism of Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction):

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) intermediate. This is typically the rate-determining step.

Transmetalation: In the Suzuki reaction, the organoboron reagent (activated by a base to form a borate (B1201080) complex) transfers its organic group to the palladium center, displacing the bromide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

This general mechanistic framework, with variations in the transmetalation step, applies to Sonogashira, Heck, and other related cross-coupling reactions, providing a predictable and versatile platform for the derivatization of the phenyl moiety of the title compound.

Coordination Chemistry and Ligand Applications of 1 4 Bromo 3 Methylphenyl 4 Chloro 1h Pyrazole

1-(4-Bromo-3-methylphenyl)-4-chloro-1H-pyrazole as a Ligand in Transition Metal Complexes

The coordination of this compound to transition metal centers is anticipated to occur primarily through the pyridinic nitrogen atom (N2) of the pyrazole (B372694) ring. The presence of a bulky and electron-withdrawing 4-bromo-3-methylphenyl group at the N1 position and a chloro group at the C4 position of the pyrazole ring are expected to significantly modulate the ligand's electronic and steric characteristics.

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with this compound would likely follow established methodologies for pyrazole-based ligands. A general approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, the reaction of this ligand with cobalt(II) or nickel(II) chloride in a methanolic solution would be expected to yield the corresponding metal complexes. nih.govmdpi.com Similarly, palladium(II) complexes, which are of significant interest for catalysis, could be synthesized by reacting the ligand with a palladium(II) precursor like palladium(II) chloride or bis(acetonitrile)palladium(II) chloride.

Coordination Modes and Geometries

For instance, with metals that favor octahedral coordination, such as Co(II) and Ni(II), complexes of the type [M(L)4X2] (where L is the pyrazole ligand and X is an anion like Cl- or Br-) could be formed. nih.govmdpi.comresearchgate.net In such complexes, the four pyrazole ligands would occupy the equatorial positions, with the anions in the axial positions, leading to a distorted octahedral geometry. For square planar metals like Pd(II), complexes of the type [Pd(L)2Cl2] are anticipated, where the two pyrazole ligands and two chloride ions are arranged in a square plane around the palladium center. nih.gov

The table below summarizes the expected coordination geometries for complexes with different transition metals, based on common coordination numbers and geometries for these metals with pyrazole-based ligands.

| Metal Ion | Expected Coordination Number | Common Geometry |

| Co(II) | 6 | Distorted Octahedral |

| Ni(II) | 6 | Distorted Octahedral |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral |

| Zn(II) | 4 | Tetrahedral |

| Pd(II) | 4 | Square Planar |

Influence of Pyrazole and Substituents on Coordination Properties

The substituents on the this compound ligand are poised to have a significant impact on its coordination properties. The chloro group at the 4-position of the pyrazole ring is electron-withdrawing, which would decrease the electron density on the pyrazole ring and, consequently, reduce the ligand's basicity. This may result in a weaker metal-ligand bond compared to unsubstituted pyrazole ligands.

Magnetic Properties of Pyrazole-Containing Metal Complexes

The magnetic properties of transition metal complexes are largely determined by the number of unpaired electrons in the d-orbitals of the metal ion and the geometry of the complex. For complexes of this compound with paramagnetic metal ions like Co(II) (d7) and Ni(II) (d8) in an octahedral field, they are expected to be high-spin. A typical room-temperature magnetic moment for a high-spin octahedral Ni(II) complex is around 2.86 BM, indicating the presence of two unpaired electrons. For a high-spin octahedral Co(II) complex, the magnetic moment is generally in the range of 3.85 BM, corresponding to three unpaired electrons. mdpi.com The presence of electron-withdrawing groups on the ligand can influence the ligand field strength, but for pyrazole-based ligands, it is unlikely to be strong enough to induce a spin-crossover to a low-spin state in first-row transition metals.

The magnetic interactions between metal centers in polynuclear complexes are also of interest. While this compound is expected to act as a monodentate ligand, bridging anions like halides could mediate magnetic exchange between metal centers. The nature and strength of this exchange (ferromagnetic or antiferromagnetic) would depend on the specific geometry and the bridging pathway.

Catalytic Applications of Metal-Pyrazole Complexes

Palladium complexes bearing pyrazole-based ligands have emerged as effective catalysts for a variety of organic transformations, most notably carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. nih.govresearchgate.net The steric and electronic properties of the pyrazole ligand play a crucial role in the catalytic activity of these complexes.

Role in Organic Transformations (e.g., Cross-Coupling Reactions)

A hypothetical palladium(II) complex of this compound, such as [Pd(L)2Cl2], would be a promising pre-catalyst for Suzuki-Miyaura cross-coupling reactions. The bulky nature of the ligand could facilitate the reductive elimination step in the catalytic cycle, which is often rate-limiting. The electron-withdrawing character of the ligand might also influence the oxidative addition step.

In a typical Suzuki-Miyaura reaction, the palladium pre-catalyst is activated in the presence of a base to form the catalytically active Pd(0) species. This species then undergoes oxidative addition with an aryl halide. Subsequent transmetalation with a boronic acid and reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst.

The performance of such a catalyst would be evaluated by its ability to promote the coupling of various aryl halides with arylboronic acids. Key metrics would include reaction yield, turnover number (TON), and turnover frequency (TOF). The presence of an electron-withdrawing substituent on the aryl halide substrate has been shown to increase the conversion rate in some pyrazole-palladium catalyzed systems. nih.gov

The following table provides a hypothetical overview of the catalytic performance of a palladium complex with this compound in a Suzuki-Miyaura cross-coupling reaction, based on data from analogous systems. nih.gov

| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Phenylboronic acid | K2CO3 | Toluene/H2O | 100 | 4 | >95 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | K3PO4 | Dioxane/H2O | 120 | 12 | ~80 |

| 3 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | Cs2CO3 | DMF | 110 | 6 | >90 |

Mechanistic Aspects of Catalysis

The catalytic utility of coordination complexes derived from this compound is fundamentally linked to the electronic and steric properties of the ligand, which in turn influence the mechanistic pathways of the catalyzed reactions. While detailed mechanistic studies specifically focused on this substituted pyrazole are limited in publicly accessible literature, a broader understanding of the mechanistic roles of pyrazole-based ligands in catalysis allows for an informed discussion of its likely involvement in catalytic cycles.

In many catalytic processes involving pyrazole-based ligands, the mechanism can be understood through several key concepts:

Metal-Ligand Cooperation: Protic pyrazoles (those with an N-H group) can participate in metal-ligand cooperativity, where the N-H proton is involved in substrate activation or proton transfer steps. Although this compound is an N-substituted pyrazole and thus lacks an N-H proton, the electronic influence of the substituted phenyl ring can still be considered a form of passive ligand participation. The electron-withdrawing nature of the bromo and chloro substituents can enhance the Lewis acidity of the coordinated metal center, which is a critical factor in many catalytic transformations.

Influence on Coordination Geometry: The steric bulk of the 3-methylphenyl group can influence the coordination geometry around the metal center. This can create a specific chiral environment or control the access of substrates to the active site, thereby influencing the stereoselectivity of the reaction.

Redox Activity: In oxidation catalysis, the pyrazole ligand can play a role in stabilizing different oxidation states of the metal center. For instance, in copper-catalyzed oxidation reactions, pyrazole-based ligands have been shown to support the Cu(I)/Cu(II) redox cycle, which is central to the catalytic mechanism. The rate of such reactions is often dependent on the nature of the ligand, the counter-ion of the copper salt, and the solvent.

Hypothetical Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

To illustrate the potential mechanistic role of this compound, a hypothetical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction is presented below. In this example, a palladium complex of the ligand is considered as the catalyst.

Oxidative Addition: The catalytic cycle would likely begin with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) species, which is coordinated to the pyrazole ligand (L). This step forms a Pd(II) intermediate. The electron-donating or withdrawing nature of the pyrazole ligand influences the rate of this step.

Transmetalation: The subsequent step involves transmetalation with an organoboron reagent (Ar'-B(OR)₂), where the aryl group from the boronic acid derivative replaces the halide on the palladium center. The nature of the pyrazole ligand can affect the efficiency of this step.

Reductive Elimination: The final step is the reductive elimination of the coupled product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric and electronic properties of the pyrazole ligand are crucial for promoting this final step.

Illustrative Research Findings

While specific data for the title compound is not available, research on other pyrazole-based ligands in catalysis provides insights into the types of data that are crucial for mechanistic elucidation. The following tables present hypothetical data to illustrate the kind of research findings that would be relevant.

Table 1: Hypothetical Kinetic Data for a Catalyzed Reaction

| Entry | Catalyst Concentration (mol%) | Substrate Concentration (M) | Initial Rate (M/s) |

| 1 | 1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 2 | 0.1 | 2.5 x 10⁻⁴ |

| 3 | 1 | 0.2 | 2.3 x 10⁻⁴ |

This illustrative data would help in determining the reaction order with respect to the catalyst and substrate, providing clues about the rate-determining step of the catalytic cycle.

Table 2: Hypothetical Product Yields with Varying Ligands

| Entry | Ligand | Metal Precursor | Solvent | Yield (%) |

| 1 | This compound | Pd(OAc)₂ | Toluene | 85 |

| 2 | 1-Phenyl-1H-pyrazole | Pd(OAc)₂ | Toluene | 72 |

| 3 | 1-(4-Methoxyphenyl)-1H-pyrazole | Pd(OAc)₂ | Toluene | 78 |

This comparative data would highlight the electronic effects of the substituents on the pyrazole ligand on the catalytic efficiency.

Potential Applications of 1 4 Bromo 3 Methylphenyl 4 Chloro 1h Pyrazole in Specialized Fields Excluding Clinical/safety/dosage

Agrochemical Research (as Chemical Scaffolds, not efficacy/safety)

The pyrazole (B372694) ring is a well-established "privileged scaffold" in the design of agrochemicals. researchgate.netnih.govmdpi.com Its presence in a molecule can confer desirable properties, and its derivatives have been successfully commercialized as herbicides, fungicides, and insecticides. clockss.org The compound 1-(4-bromo-3-methylphenyl)-4-chloro-1H-pyrazole serves as an excellent example of a chemical scaffold that can be systematically modified to develop new agrochemical candidates.

Structural Design Principles for Agrochemical Frameworks

The design of agrochemical frameworks based on the this compound scaffold is guided by several key principles:

Bioisosteric Replacement and Analogue Synthesis: The core pyrazole structure allows for extensive modification. Different functional groups can be introduced at various positions on the pyrazole ring and the phenyl substituent to fine-tune the molecule's physicochemical properties and its interaction with biological targets. The bromo and chloro substituents are particularly significant in this regard.

Role of Halogenation: The presence of both bromine and chlorine atoms in the molecule is a critical design element. Halogens can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. nih.gov The introduction of halogens is a widely used strategy in the development of modern agrochemicals to enhance their efficacy. nih.govresearchgate.net For instance, the dichloro-substituted benzene (B151609) ring in some pyrazole derivatives has been shown to engage in halogen bonding, a type of non-covalent interaction, with amino acid residues in target proteins. mdpi.com

Structure-Activity Relationship (SAR) Studies: The this compound structure is an ideal starting point for SAR studies. By systematically altering the substituents, researchers can elucidate the relationship between the compound's structure and its potential activity. For example, the methyl group on the phenyl ring can be replaced with other alkyl or alkoxy groups to probe the steric and electronic requirements for interaction with a target site.

Access to Diverse Chemical Space: The pyrazole scaffold provides access to a broad range of chemical derivatives. The reactivity of the pyrazole ring and the phenyl group allows for the synthesis of a large library of compounds, increasing the probability of discovering a molecule with desirable agrochemical properties. nih.gov

Materials Science and Supramolecular Chemistry

The structural features of this compound also suggest its potential utility in materials science and supramolecular chemistry, particularly in the design of organic electronic materials and crystalline structures.

Role in Organic Electronics (Theoretical Frameworks)

While specific experimental data on this compound in organic electronics is not available, its structural components suggest a theoretical framework for its potential application, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs). Phenylpyrazole derivatives are known to be effective ligands in cyclometalated iridium(III) complexes, which are used as phosphorescent emitters in OLEDs. nih.gov

The electronic properties of such complexes can be tuned by modifying the substituents on the phenylpyrazole ligand. nih.gov The electron-withdrawing nature of the chloro and bromo substituents in this compound could influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a potential organometallic complex, thereby affecting its emission color and efficiency. Theoretical studies using density functional theory (DFT) and time-dependent density functional theory (TDDFT) could be employed to predict the photophysical properties of hypothetical complexes incorporating this ligand, guiding the design of new OLED materials. nih.gov

Crystalline Material Design through Non-Covalent Interactions

The solid-state packing of molecules is crucial for the properties of crystalline materials. The structure of this compound contains several features that can direct its self-assembly into well-defined crystalline architectures through non-covalent interactions.

Hydrogen Bonding: The pyrazole ring can act as both a hydrogen bond donor (N-H) and acceptor (N). nih.gov These interactions can lead to the formation of various supramolecular assemblies, such as dimers, trimers, or extended chains. nih.gov

Halogen Bonding: The bromine and chlorine atoms on the molecule can participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site. This type of interaction is increasingly being utilized in crystal engineering to control the arrangement of molecules in the solid state. rsc.org

π-π Stacking: The aromatic phenyl and pyrazole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. mdpi.com

C-H···π Interactions: The methyl group on the phenyl ring can participate in C-H···π interactions with the aromatic rings of neighboring molecules. mdpi.com

By understanding and controlling these non-covalent interactions, it is theoretically possible to design crystalline materials with specific properties, such as desired packing motifs or porosity. The interplay of these various interactions makes this compound an interesting candidate for studies in crystal engineering and the design of novel solid-state materials. researchgate.net

Precursor for Advanced Chemical Synthesis

The reactivity of the functional groups present in this compound makes it a valuable precursor for the synthesis of more complex molecules. The bromo and chloro substituents, in particular, serve as versatile handles for a variety of chemical transformations.

Halogenated pyrazoles are key intermediates in the synthesis of a range of more complex heterocyclic compounds. chim.itnih.govgoogle.comsigmaaldrich.com The bromine atom on the phenyl ring is particularly amenable to cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The chloro substituent on the pyrazole ring can also undergo nucleophilic substitution reactions, although this is generally less facile than on an activated aromatic ring. chim.it The combination of these reactive sites provides synthetic chemists with multiple avenues to elaborate the core structure of this compound into a diverse array of novel compounds with potential applications in various fields of chemical research.

Future Research Directions and Perspectives for 1 4 Bromo 3 Methylphenyl 4 Chloro 1h Pyrazole Studies

Development of Novel and Efficient Synthetic Routes

While general methods for pyrazole (B372694) synthesis are well-established, the development of novel and more efficient routes to 1-(4-Bromo-3-methylphenyl)-4-chloro-1H-pyrazole is a critical starting point for deeper investigation. Future research should focus on methodologies that offer high yields, scalability, and improved sustainability profiles.

Microwave-Assisted Organic Synthesis (MAOS): Exploration of microwave-assisted synthesis could significantly reduce reaction times and improve yields compared to conventional heating methods.

Continuous Flow Chemistry: The implementation of continuous flow processes would enable safer, more scalable, and highly controlled production of the target compound.

Catalytic C-H Activation: Investigating direct C-H activation/chlorination of a 1-(4-bromo-3-methylphenyl)-1H-pyrazole precursor would represent a more atom-economical approach, avoiding the need for pre-functionalized pyrazole rings.

A comparative table of potential synthetic strategies is presented below, outlining hypothetical improvements.

| Synthetic Strategy | Potential Reagents | Anticipated Advantages | Key Research Focus |

| Classical Cyclocondensation | (4-Bromo-3-methylphenyl)hydrazine (B1275643), 1,1,3,3-tetrachloropropane | Established methodology | Optimization of reaction conditions (solvent, temperature, catalyst) for improved yield and purity. |

| Microwave-Assisted Synthesis | Same as above | Reduced reaction times, potential for higher yields, energy efficiency. | Screening of microwave parameters (power, temperature, time) and solvent systems. |

| Continuous Flow Chemistry | Same as above | Enhanced safety, scalability, precise control over reaction parameters, potential for in-line purification. | Reactor design, optimization of flow rates, temperature, and residence times. |

| C-H Activation/Chlorination | 1-(4-Bromo-3-methylphenyl)-1H-pyrazole, N-Chlorosuccinimide (NCS) | High atom economy, reduced number of synthetic steps. | Development of a suitable catalyst system (e.g., palladium, rhodium) for regioselective chlorination at the C4 position. |

Exploration of Advanced Spectroscopic Techniques for Deeper Insights

A thorough spectroscopic characterization is fundamental to understanding the structural and electronic properties of this compound. While standard techniques like NMR and IR are essential, advanced methods can provide deeper insights.

Two-Dimensional NMR Spectroscopy: Techniques such as HSQC, HMBC, and NOESY will be invaluable for unambiguous assignment of all proton and carbon signals and for elucidating through-bond and through-space correlations, confirming the regiochemistry of the substituents.

Solid-State NMR (ssNMR): ssNMR studies could reveal information about the molecular packing and intermolecular interactions in the crystalline state, which is crucial for understanding its physical properties. nih.gov

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the molecular geometry, bond lengths, and angles, and would offer insights into the supramolecular architecture. nih.gov

The following table outlines the type of information that could be gleaned from these advanced techniques.

| Spectroscopic Technique | Information to be Gained | Potential Significance |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of 1H and 13C signals; confirmation of connectivity between the phenyl and pyrazole rings. | Foundational for structural verification and as a reference for reaction monitoring. |

| NOESY | Through-space correlations between protons, providing insights into the preferred conformation of the molecule. | Understanding the spatial relationship between the substituted phenyl ring and the pyrazole core. |

| Solid-State NMR | Information on molecular packing, polymorphism, and intermolecular interactions in the solid state. | Correlation of solid-state structure with physical properties like melting point and solubility. |

| X-ray Crystallography | Precise bond lengths, bond angles, and crystal packing information. | Definitive structural elucidation and understanding of non-covalent interactions that govern the crystal lattice. |

Further Integration of Computational Chemistry for Predictive Modeling

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, guiding future experimental work.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gap), and spectroscopic parameters (e.g., NMR chemical shifts), which can then be compared with experimental data.

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis can identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be employed to characterize the nature of chemical bonds and non-covalent interactions within the molecule.

| Computational Method | Predicted Properties | Experimental Correlation |

| DFT (e.g., B3LYP/6-311G(d,p)) | Optimized geometry, vibrational frequencies, 1H and 13C NMR chemical shifts, HOMO-LUMO energies. | X-ray crystallography, IR spectroscopy, NMR spectroscopy, UV-Vis spectroscopy. |

| MEP Mapping | Identification of electrophilic and nucleophilic sites. | Reactivity studies with various reagents. |

| TD-DFT | Prediction of electronic absorption spectra. | UV-Vis spectroscopy. |

Investigation of Underexplored Reactivity Pathways

The presence of multiple reactive sites in this compound opens up numerous avenues for exploring its chemical reactivity.

Cross-Coupling Reactions: The bromo-substituent is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. mdpi.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The chloro-substituent on the electron-deficient pyrazole ring could be susceptible to SNAr reactions with various nucleophiles, providing a pathway to further functionalize the pyrazole core.

Directed Metalation: The substituents on the phenyl ring could direct ortho-lithiation, enabling the introduction of additional functional groups on the aromatic ring.

Design of Next-Generation Pyrazole-Based Scaffolds for Specific Chemical Functions

Building upon the knowledge of its synthesis and reactivity, this compound can serve as a versatile scaffold for the design of novel molecules with specific functions. nih.govrsc.orgrsc.org

Medicinal Chemistry: The pyrazole scaffold is a "privileged structure" in drug discovery. nih.gov Derivatives of the title compound could be synthesized and screened for various biological activities, such as kinase inhibition or antimicrobial effects. nih.govresearchgate.net

Agrochemicals: Many successful herbicides and insecticides are based on pyrazole structures. The unique substitution pattern of this compound could lead to the development of new agrochemicals.

Materials Science: Pyrazole derivatives can be used as ligands for metal complexes, leading to new materials with interesting optical, electronic, or catalytic properties.

The systematic exploration of the areas outlined above will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in various fields of chemical science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Bromo-3-methylphenyl)-4-chloro-1H-pyrazole, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, pyrazole derivatives are often synthesized via condensation of hydrazines with diketones or via cyclocondensation of substituted aldehydes with malononitrile derivatives. Key intermediates, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, are generated through oxidation and acylation steps . Characterization relies on IR, NMR, and X-ray crystallography to confirm regiochemistry and substituent positioning .